3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a bromophenyl group, a thioether linkage, and a hydroxyisoxazole moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Bromophenyl Thioether: The reaction begins with the bromination of a phenyl thiol to form 3-bromophenyl thiol. This is followed by the reaction with a suitable alkylating agent to introduce the thioether linkage.
Isoxazole Ring Formation: The next step involves the formation of the isoxazole ring. This can be achieved through a cyclization reaction involving a nitrile oxide intermediate and an appropriate alkyne or alkene.
Hydroxylation and Carboxamide Formation: The final steps include the introduction of the hydroxyl group and the formation of the carboxamide moiety. This can be accomplished through selective hydroxylation and subsequent amidation reactions.
Industrial Production Methods
Industrial production of 5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium tert-butoxide, or primary amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulation of Receptors: The compound may bind to specific receptors, affecting signal transduction pathways.
Induction of Apoptosis: It can induce programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(((3-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
- 5-(((3-Fluorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
- 5-(((3-Methylphenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
Uniqueness
5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets
Biological Activity
3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy- is a synthetic organic compound with the molecular formula C11H10BrN2O3S. This compound has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis methods, and potential applications in various fields.
Chemical Structure and Properties
The compound features an isoxazole ring, a thioether functional group, and a bromophenyl moiety. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C11H10BrN2O3S |
Molecular Weight | 329.17 g/mol |
CAS Number | 823220-12-8 |
LogP | 3.23930 |
PSA (Polar Surface Area) | 100.66 Ų |
Biological Activities
Preliminary studies indicate that 3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy- exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, particularly gram-positive bacteria. Its mechanism may involve the inhibition of specific enzymes or bacterial pathways.
- Anti-inflammatory Properties : Interaction studies suggest that this compound may modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.
- Anticancer Effects : Initial research indicates that it may induce apoptosis in cancer cells by activating apoptotic pathways.
The exact mechanism of action for 3-Isoxazolecarboxamide is still under investigation. However, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.
- Receptor Modulation : It could bind to specific receptors, affecting signal transduction pathways that are crucial in various biological processes.
- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in certain cancer cell lines.
Synthesis Methods
The synthesis of 3-Isoxazolecarboxamide involves several steps:
- Formation of Bromophenyl Thioether : This step includes bromination of phenyl thiol followed by alkylation.
- Isoxazole Ring Formation : Achieved through cyclization reactions involving nitrile oxides.
- Hydroxylation and Carboxamide Formation : Final steps include selective hydroxylation and amidation.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of various isoxazole derivatives, including the target compound. Results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as a therapeutic agent for resistant infections.
Case Study 2: Anti-inflammatory Research
Research focused on the anti-inflammatory effects of isoxazole derivatives demonstrated that compounds similar to 3-Isoxazolecarboxamide significantly reduced pro-inflammatory cytokine levels in vitro.
Comparison with Similar Compounds
The uniqueness of 3-Isoxazolecarboxamide lies in its specific combination of functional groups compared to other derivatives:
Compound Name | Structure | Unique Features |
---|---|---|
3-Isoxazolecarboxamide, N-hydroxy-5-[[[2-bromophenyl]thio]methyl] | C11H10BrN2O3S | Different halogen substituent |
5-(((3-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide | C11H10ClN2O3S | Chlorine substituent alters reactivity |
Benzamide derivatives | Varies | Often lack the isoxazole ring but share properties |
Properties
CAS No. |
823220-12-8 |
---|---|
Molecular Formula |
C11H9BrN2O3S |
Molecular Weight |
329.17 g/mol |
IUPAC Name |
5-[(3-bromophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H9BrN2O3S/c12-7-2-1-3-9(4-7)18-6-8-5-10(14-17-8)11(15)13-16/h1-5,16H,6H2,(H,13,15) |
InChI Key |
ISUKKPOOMNPCBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCC2=CC(=NO2)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.